molecular formula C21H14N2O2 B11555445 3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

Cat. No.: B11555445
M. Wt: 326.3 g/mol
InChI Key: ARZXNFGCSZPMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aldehyde Intermediate: The initial step involves the synthesis of 4-(2-phenylethynyl)benzaldehyde from 4-iodobenzaldehyde and phenylacetylene through a Sonogashira coupling reaction.

    Condensation Reaction: The aldehyde intermediate is then reacted with 3-nitroaniline in the presence of a base, such as sodium hydroxide, to form the desired imine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylethynyl derivatives.

Scientific Research Applications

(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylethynyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Heparinoid: Compounds with structures similar to heparin, used in medical applications.

Uniqueness

(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine is unique due to its combination of a nitrophenyl group and a phenylethynyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and useful in specialized applications.

Properties

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine

InChI

InChI=1S/C21H14N2O2/c24-23(25)21-8-4-7-20(15-21)22-16-19-13-11-18(12-14-19)10-9-17-5-2-1-3-6-17/h1-8,11-16H

InChI Key

ARZXNFGCSZPMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.